molecular formula C20H22N4O B2440037 N-(1-methyl-1H-indol-3-yl)-4-phenylpiperazine-1-carboxamide CAS No. 899990-27-3

N-(1-methyl-1H-indol-3-yl)-4-phenylpiperazine-1-carboxamide

Cat. No. B2440037
CAS RN: 899990-27-3
M. Wt: 334.423
InChI Key: ZALQOFIBGDDFMC-UHFFFAOYSA-N
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Description

Indole derivatives are significant in the field of medicinal chemistry due to their wide spectrum of biological activities . They are found in proteins in the form of amino acids, such as tryptophan . They are also present in several drugs and plants .


Synthesis Analysis

Based on the inhibitory effect of CA-4 analogues and indoles on tubulin polymerization, a series of N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl or triazolyl)-N-(3,4,5-trimethoxyphenyl)acetamides were designed and synthesized . A one-pot, three-component protocol for the synthesis of 1,2,3-trisubstituted indoles has been developed, based upon a Fischer indolisation–indole N-alkylation sequence .


Molecular Structure Analysis

The molecular structure of indole derivatives can be complex and varied. For example, the compound 1H-Indole-3-ethanamine, N-methyl- has a molecular weight of 174.2423 .


Chemical Reactions Analysis

Indole derivatives can undergo a variety of chemical reactions. For instance, a series of N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl or triazolyl)-N-(3,4,5-trimethoxyphenyl)acetamides were evaluated for their in vitro antiproliferative activities against HeLa, MCF-7 and HT-29 cancer cell lines .


Physical And Chemical Properties Analysis

The physical and chemical properties of indole derivatives can vary widely. For example, 1H-Indole-3-ethanamine, N-methyl- has a molecular weight of 174.2423 .

properties

IUPAC Name

N-(1-methylindol-3-yl)-4-phenylpiperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O/c1-22-15-18(17-9-5-6-10-19(17)22)21-20(25)24-13-11-23(12-14-24)16-7-3-2-4-8-16/h2-10,15H,11-14H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZALQOFIBGDDFMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)NC(=O)N3CCN(CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-methyl-1H-indol-3-yl)-4-phenylpiperazine-1-carboxamide

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